Cas no 792940-10-4 (4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde)
4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde
- 4-(5-(TRIFLUOROMETHYL)-2-PYRIDYL)PIPERAZINECARBALDEHYDE
- STK196285
- AKOS003397409
- MFCD00170234
- 4-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE
- 1(2H)-Pyrazinecarboxaldehyde, tetrahydro-4-[5-(trifluoromethyl)-2-pyridinyl]-
- 792940-10-4
- SCHEMBL26298353
- 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbaldehyde
- MS-6240
- 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde
- 4-(5-(trifluoromethyl)-2-pyridyl)piperazinecarbaldehyde, AldrichCPR
- FT168984
-
- MDL: MFCD00170234
- Inchi: 1S/C11H12F3N3O/c12-11(13,14)9-1-2-10(15-7-9)17-5-3-16(8-18)4-6-17/h1-2,7-8H,3-6H2
- InChI Key: RLWIXOQDBILIDJ-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C=C1)N1CCN(C=O)CC1)(F)F
Computed Properties
- Exact Mass: 259.09324650g/mol
- Monoisotopic Mass: 259.09324650g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 36.4Ų
4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 068397-2g |
4-(5-(Trifluoromethyl)-2-pyridyl)piperazinecarbaldehyde |
792940-10-4 | 95% | 2g |
£57.00 | 2022-03-01 | |
| Fluorochem | 068397-1g |
4-(5-(Trifluoromethyl)-2-pyridyl)piperazinecarbaldehyde |
792940-10-4 | 95% | 1g |
£29.00 | 2022-03-01 | |
| Matrix Scientific | 085054-1g |
4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde, 95% |
792940-10-4 | 95% | 1g |
$433.00 | 2023-09-08 | |
| abcr | AB160122-1 g |
4-(5-(Trifluoromethyl)-2-pyridyl)piperazinecarbaldehyde; . |
792940-10-4 | 1 g |
€132.50 | 2023-07-20 | ||
| abcr | AB160122-2 g |
4-(5-(Trifluoromethyl)-2-pyridyl)piperazinecarbaldehyde; . |
792940-10-4 | 2 g |
€167.50 | 2023-07-20 | ||
| abcr | AB160122-5 g |
4-(5-(Trifluoromethyl)-2-pyridyl)piperazinecarbaldehyde; . |
792940-10-4 | 5 g |
€290.00 | 2023-07-20 | ||
| abcr | AB160122-10 g |
4-(5-(Trifluoromethyl)-2-pyridyl)piperazinecarbaldehyde; . |
792940-10-4 | 10 g |
€325.00 | 2023-07-20 | ||
| TRC | T065525-1g |
4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde |
792940-10-4 | 1g |
$ 265.00 | 2022-06-03 | ||
| TRC | T065525-2.5g |
4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde |
792940-10-4 | 2.5g |
$ 415.00 | 2022-06-03 | ||
| TRC | T065525-5g |
4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde |
792940-10-4 | 5g |
$ 880.00 | 2022-06-03 |
4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde Suppliers
4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde
Comprehensive Overview of 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde (CAS No. 792940-10-4)
4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde (CAS No. 792940-10-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its trifluoromethylpyridyl and piperazinecarbaldehyde moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
The growing interest in 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde is driven by its potential applications in addressing modern healthcare challenges, such as antibiotic resistance and targeted cancer therapies. Researchers are increasingly exploring its role in designing next-generation small-molecule drugs, with a focus on improving drug efficacy and reducing side effects. The compound's trifluoromethyl group enhances its metabolic stability, a critical factor in pharmacokinetic optimization.
From a synthetic chemistry perspective, CAS No. 792940-10-4 offers intriguing possibilities for structure-activity relationship (SAR) studies. Its piperazine core provides a flexible scaffold for molecular diversification, while the pyridyl ring contributes to enhanced binding affinity with biological targets. Recent publications have highlighted its utility in creating selective enzyme inhibitors, particularly in the context of inflammatory and neurological disorders.
The compound's relevance extends to contemporary discussions about green chemistry and sustainable synthesis. Researchers are investigating eco-friendly catalytic systems for producing 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde, aligning with the pharmaceutical industry's push toward environmentally benign processes. This focus on sustainability has made it a subject of interest in medicinal chemistry forums and patent applications.
Analytical characterization of 792940-10-4 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets stringent quality standards for research applications. The presence of both aldehyde and heterocyclic functionalities in its structure requires careful handling under inert atmospheres to prevent degradation.
In the context of intellectual property, 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde appears in numerous patent filings related to drug discovery platforms. Its structural motifs are frequently incorporated into proprietary compounds targeting G-protein coupled receptors (GPCRs) and various signal transduction pathways. This commercial interest underscores its importance in modern pharmaceutical development pipelines.
The compound's physicochemical properties, including its logP value and hydrogen bonding capacity, make it particularly suitable for crossing biological membranes - a crucial consideration in CNS drug design. These characteristics have led to its inclusion in several high-throughput screening libraries, where researchers evaluate its potential against diverse biological targets.
Emerging trends in computational chemistry have enabled more efficient exploration of 792940-10-4's potential. Molecular docking studies and quantitative structure-activity relationship (QSAR) models help predict its interactions with various enzymes and receptors, accelerating the drug discovery process. This computational approach complements traditional laboratory synthesis and testing methods.
From a regulatory standpoint, proper documentation of 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde includes comprehensive SDS preparation and adherence to Good Laboratory Practice (GLP) standards. While not classified as hazardous under standard conditions, appropriate safety measures should be observed during handling, particularly regarding its aldehyde functionality.
The future research directions for this compound likely involve exploring its prodrug derivatives and investigating its potential in combination therapies. As the pharmaceutical industry continues to emphasize precision medicine, compounds like 792940-10-4 will play increasingly important roles in developing targeted therapeutic agents with improved safety profiles.
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